Sterile In Vivo Cure in P. berghei Model: BRD9185 Achieves Curative Efficacy Where Triazolopyrimidine PfDHODH Inhibitors (DSM265) Fail
BRD9185 (compound 27) achieved a sterile cure—defined as no detectable parasites after 30 days—in a P. berghei blood-stage mouse model following only three oral doses at 66.6 mg/kg [1]. In direct contrast, the triazolopyrimidine PfDHODH inhibitor DSM265 and its chemical series are explicitly reported to be not effective in the P. berghei model due to poor binding to the P. berghei DHODH (PbDHODH) enzyme [1][2]. This differential represents a qualitative, go/no-go difference in in vivo efficacy for one of the most widely used rodent malaria models.
| Evidence Dimension | In vivo sterile cure in P. berghei mouse blood-stage model |
|---|---|
| Target Compound Data | Sterile cure achieved (no parasites detected at day 30) after 3 oral doses of 66.6 mg/kg |
| Comparator Or Baseline | DSM265 and triazolopyrimidine series: not effective in P. berghei model due to poor binding to PbDHODH enzyme |
| Quantified Difference | Qualitative difference: curative vs. not effective |
| Conditions | P. berghei-luciferase infected CD-1 mice; 3-day oral dosing; bioluminescence readout; artesunate positive control; 30-day follow-up |
Why This Matters
For research groups using the P. berghei rodent model as a standard in vivo efficacy filter, BRD9185 is one of the very few PfDHODH inhibitors capable of demonstrating curative proof-of-concept, making it the appropriate tool compound for this model system where DSM265 and related triazolopyrimidines are unsuitable.
- [1] Maetani M, et al. ACS Med Chem Lett. 2017;8(4):438-442. PMID: 28435533. (See Figure 1 and associated text: 'No parasites were detected after 30 days in mice treated with 27, suggesting that the analogue achieved a sterile cure for P. berghei.' and 'These results are particularly interesting in light of the properties of DSM265 and the triazolopyrimidine series, which are not effective in the P. berghei (Pb) model due to poor binding to the PbDHODH enzyme.') View Source
- [2] El Mazouni F, et al. (referenced within Maetani et al. 2017 as refs 9 and 14). Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with antimalarial activity in mice. J Med Chem. 2009. Lack of efficacy against P. berghei in mice resulted from a combination of poor plasma exposure and reduced potency against P. berghei DHODH. View Source
